Welcome to the BenchChem Online Store!
molecular formula C7H7F6N2OP B8716142 4-Methoxybenzenediazonium hexafluorophosphate CAS No. 673-48-3

4-Methoxybenzenediazonium hexafluorophosphate

Cat. No. B8716142
M. Wt: 280.11 g/mol
InChI Key: HKTGUCIDASTWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04000115

Procedure details

1440 cc. of 5N aqueous hydrochloric acid was charged into a 3000 cc. capacity vessel equipped with a stirrer, thermometer, condenser and addition funnel. 184.5 g. (1.5M) of p-anisidine was added and the mixture stirred at room temperature until complete conversion to the ammonium salt was achieved. The solution was cooled in an ice-methanol bath to -5° C. Diazotization was achieved by adding 184.5 g. (1.52M) of sodium nitrite in 300 ml of water dropwise over a 30-minute period while maintaining the temperature between 0°-5° C. A solution of 244.5 g. (1.5M) of ammonium hexafluorophosphate in 300 ml of water was added to precipitate the hexafluorophosphate salt. The salt was filtered, washed chloride-free and vacuum-dried at 25° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.[N:11]([O-])=O.[Na+].[F:15][P-:16]([F:21])([F:20])([F:19])([F:18])[F:17].[NH4+]>O>[F:15][P-:16]([F:21])([F:20])([F:19])([F:18])[F:17].[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]#[N:11])=[CH:6][CH:5]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Three
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capacity vessel equipped with a stirrer
ADDITION
Type
ADDITION
Details
thermometer, condenser and addition funnel
ADDITION
Type
ADDITION
Details
by adding 184.5 g
CUSTOM
Type
CUSTOM
Details
to precipitate the hexafluorophosphate salt
FILTRATION
Type
FILTRATION
Details
The salt was filtered
WASH
Type
WASH
Details
washed chloride-free
CUSTOM
Type
CUSTOM
Details
vacuum-dried at 25° C.

Outcomes

Product
Name
Type
Smiles
F[P-](F)(F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.